N-[[2-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine
Description
Structure and Functional Features: N-[[2-(Imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine is a hybrid molecule combining an imidazo[1,2-a]pyridine core with a hydroxyphenyl-hydroxylamine moiety. The methoxyphenyl linker may enhance solubility and modulate electronic interactions between the two domains.
Properties
IUPAC Name |
N-[[2-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-16-9-12-5-1-2-6-14(12)20-11-13-10-18-8-4-3-7-15(18)17-13/h1-10,19H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYSLDHTDNNBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)OCC2=CN3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Aminopyridine with α-Halocarbonyl Compounds
A widely adopted approach involves the reaction of 2-aminopyridine with α-bromoacetophenone derivatives under basic conditions. For example, Kwong et al. demonstrated that refluxing 2-aminopyridine with 2-bromo-1-phenylethan-1-one in dimethylformamide (DMF) and potassium carbonate yields the imidazo[1,2-a]pyridine core in 85% efficiency. The mechanism proceeds via nucleophilic substitution at the α-carbon, followed by intramolecular cyclization and aromatization.
Iodine-Catalyzed Three-Component Coupling
Recent advancements employ molecular iodine as a catalyst for one-pot syntheses. A protocol by Das et al. combines 2-aminopyridine, acetophenone, and dimedone in water under ultrasonication, achieving cyclized products in ≤96% yield. Iodine facilitates in situ oxidation of acetophenone to phenylglyoxal, which condenses with 2-aminopyridine and dimedone to form the fused imidazo[1,2-a]pyridine scaffold.
Bromine-Mediated Cyclization
Halogenation strategies, such as those reported by MDPI, utilize bromine in dichloromethane to induce cyclization of β-ketoamide intermediates. For instance, treating ethyl 3-oxo-3-phenylpropanoate with 2-aminopyridine and bromine yields 3-((2-fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one, a structurally analogous compound.
Functionalization with the Methoxyphenyl Ether Group
Introducing the 2-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl subunit requires etherification strategies:
Williamson Ether Synthesis
The hydroxyl group of 2-hydroxybenzaldehyde is deprotonated using potassium carbonate in acetone, followed by reaction with 2-(chloromethyl)imidazo[1,2-a]pyridine. This method, adapted from VulcanChem’s general guidelines, achieves moderate yields (60–70%) but requires stringent anhydrous conditions.
Mitsunobu Reaction
Alternative approaches employ Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to couple 2-hydroxybenzaldehyde derivatives with imidazo[1,2-a]pyridinemethanol. This method improves regioselectivity but incurs higher costs due to reagent requirements.
Formation of the Methylidene Hydroxylamine Moiety
The final step involves Schiff base formation between the aldehyde group of the functionalized phenyl ether and hydroxylamine:
Direct Condensation
Stirring 2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde with hydroxylamine hydrochloride in ethanol at reflux yields the target compound. VulcanChem reports this step as efficient (80–85% yield), with characterization via -NMR confirming the imine proton at δ 8.2 ppm.
Acid-Catalyzed Activation
Using acetic acid as a catalyst enhances reaction rates by polarizing the carbonyl group. Recent studies suggest that microwave-assisted synthesis reduces reaction times from 6 hours to 30 minutes while maintaining yields.
Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies highlight water as an optimal solvent for iodine-catalyzed steps, offering environmental and economic benefits. For acid-sensitive intermediates, dichloromethane or tetrahydrofuran is preferred.
Chemical Reactions Analysis
Types of Reactions
N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxime derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[[2-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine involves the condensation of imidazo[1,2-a]pyridine derivatives with hydroxylamine. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to characterize the compound's structure and confirm its purity. The theoretical aspects of its geometry and electronic properties can be investigated using computational methods like Density Functional Theory (DFT) .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research in pharmaceutical applications:
Antimicrobial Properties
Research has shown that imidazo[1,2-a]pyridine derivatives can possess antimicrobial activity against various pathogens. For instance, derivatives have been screened for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating moderate activity .
Anticancer Potential
Compounds similar to this compound have been studied for their anticancer properties. They may inhibit cell proliferation by targeting specific pathways involved in cancer progression. For example, some derivatives have shown the ability to modulate protein kinase activity, which is crucial in cancer cell signaling .
Inhibition of Viral Infections
Recent studies indicate that imidazo[1,2-a]pyridine derivatives may act as inhibitors of viral infections, including SARS-CoV-2. Molecular modeling has suggested that these compounds can bind effectively to viral proteins, potentially preventing the entry of the virus into human cells .
Case Study 1: Anticancer Activity
A study investigated the effects of a related imidazo[1,2-a]pyridine compound on acute myeloid leukemia cells. The compound was found to induce apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent. Graphical data from cell cycle analysis demonstrated significant alterations in cell proliferation rates when treated with the compound .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, various derivatives were synthesized and tested against common bacterial strains. The results indicated that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics like streptomycin, suggesting their potential as effective antibacterial agents .
Mechanism of Action
The mechanism of action of N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present . It can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Structural Analogs
Key Structural Differences :
- Substituent Effects: The hydroxylamine group in the target compound distinguishes it from SCH 28080 (cyanomethyl) and LASSBio-1749 (hydrazone). This group may enhance metal-binding capacity compared to purely aromatic substituents .
Comparison :
- The target compound’s synthesis may face challenges in regioselective hydroxylamine coupling, unlike the straightforward Groebke–Blackburn–Bienaymé reaction for imidazo[1,2-a]pyridines .
- Silver-catalyzed aminooxygenation (as in ) could be adapted for introducing the hydroxylamine group.
Pharmacological Activities
Key Findings :
- The hydroxylamine group in the target compound may mimic the metal-chelating activity of Compound 1 () but with enhanced redox activity due to –NHOH.
- Unlike SCH 28080, which targets gastric acid secretion, the target compound’s methoxyphenyl-hydroxylamine moiety may favor CNS or inflammatory applications .
Physicochemical Properties
Comparison :
Biological Activity
N-[[2-(Imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities. The hydroxylamine group contributes to its reactivity and potential as a therapeutic agent. The structural formula can be represented as follows:
Pharmacological Activities
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of biological activities. The following table summarizes the key pharmacological effects associated with this class of compounds:
| Activity | Description |
|---|---|
| Anticancer | Inhibits tumor growth and induces apoptosis in cancer cells. |
| Antimicrobial | Exhibits antibacterial and antifungal properties against various pathogens. |
| Anti-inflammatory | Reduces inflammation in models of chronic inflammatory diseases. |
| Antiviral | Shows activity against viral infections by inhibiting viral replication. |
| CNS Effects | Potential anxiolytic and sedative effects through modulation of neurotransmitter systems. |
Structure-Activity Relationship (SAR)
The SAR studies of imidazo[1,2-a]pyridine derivatives reveal that modifications to the imidazo ring or substituents on the phenyl group can significantly influence biological activity. For instance, variations in the position and type of substituents can enhance potency against specific targets while minimizing side effects.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that certain imidazo[1,2-a]pyridine derivatives induced apoptosis in breast cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit specific kinases involved in cell proliferation was also noted .
- Antimicrobial Properties : Research indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus .
- Anti-inflammatory Effects : In animal models, the compound showed a marked reduction in inflammatory markers when administered in conditions simulating rheumatoid arthritis, suggesting its potential as an anti-inflammatory agent .
Q & A
Basic: What synthetic strategies are commonly employed for synthesizing imidazo[1,2-a]pyridine derivatives like N-[[2-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine?
Methodological Answer:
The imidazo[1,2-a]pyridine core is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or ketoesters) under reflux conditions . For derivatives with complex substituents, multi-step routes are required:
- Step 1: Formation of the imidazo[1,2-a]pyridine ring via cyclization of 2-aminopyridines with α-haloketones or α,β-unsaturated carbonyl compounds .
- Step 2: Functionalization at specific positions (e.g., methoxy or hydroxylamine groups) using nucleophilic substitution or Schiff base formation .
- Optimization: Solvent choice (e.g., ethanol/water mixtures), temperature control (80–100°C), and catalysts (e.g., p-toluenesulfonic acid) improve yields (70–87%) .
Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
Structural confirmation relies on:
- NMR Spectroscopy: - and -NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; imidazo ring protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (HRMS): Determines molecular ion peaks (e.g., [M+H] or [M-H]) with <2 ppm error .
- HPLC: Assesses purity (>95%) using C18 columns and UV detection (λ = 254 nm) .
Advanced: How do substituents on the imidazo[1,2-a]pyridine scaffold influence biological activity (e.g., COX-2 inhibition)?
Methodological Answer:
Substituent effects are evaluated through structure-activity relationship (SAR) studies:
- C-2 Position: A 4-(methylsulfonyl)phenyl group enhances COX-2 selectivity (IC = 0.07 µM) by mimicking the sulfonamide moiety in celecoxib .
- C-3 Position: Phenylamino groups improve selectivity indices (up to 508.6) via hydrophobic interactions with COX-2’s secondary pocket .
- Electron-Withdrawing Groups: Fluorine or nitro groups at C-8 increase metabolic stability but may reduce solubility .
Advanced: How can researchers resolve contradictions in reported biological data across studies?
Methodological Answer:
Discrepancies arise from assay variability or structural heterogeneity :
- Assay Conditions: Compare IC values using standardized COX-1/COX-2 inhibition protocols (e.g., ovine vs. human enzymes) .
- Purity Verification: Reproduce results after repurifying compounds via column chromatography or recrystallization .
- Structural Confirmation: Use X-ray crystallography to rule out polymorphic differences (e.g., crystal packing affecting solubility) .
Basic: What biological activities are associated with imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
Key activities include:
- COX-2 Inhibition: Derivatives with methylsulfonylphenyl groups show selectivity indices >500 .
- Antimicrobial Action: Thiophene or thiazole substituents enhance activity against Staphylococcus aureus (MIC = 2 µg/mL) .
- Antiviral Potential: H-bonding groups (e.g., hydroxylamine) improve binding to HIV-1 reverse transcriptase .
Advanced: What computational methods predict binding affinity to biological targets?
Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:
- Identify key interactions (e.g., hydrogen bonds between hydroxylamine and COX-2’s Tyr355) .
- Prioritize derivatives with predicted binding energies < -8 kcal/mol .
- Validate with in vitro assays to correlate docking scores with IC values .
Basic: How are reaction yields optimized in multi-step syntheses?
Methodological Answer:
- Catalyst Screening: Pd(OAc) or CuI improves coupling reactions (yield increase from 50% to 85%) .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics .
- Workup Protocols: Ethanol/water recrystallization removes by-products (e.g., unreacted 2-aminopyridine) .
Advanced: What strategies mitigate instability in hydroxylamine-containing derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
